molecular formula C21H25N5O3 B2642298 1-(2-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one CAS No. 2034401-47-1

1-(2-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one

Cat. No.: B2642298
CAS No.: 2034401-47-1
M. Wt: 395.463
InChI Key: URBNQPJORLJQFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a heterocyclic compound that contains a pyrimidine nucleus . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidine and its derivatives have been described with a wide range of biological potential i.e. anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant and antimalarial etc.


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is an integral part of DNA and RNA . This imparts diverse pharmacological properties to the compound .

Scientific Research Applications

Synthesis and Anticancer Activities

The compound 1-(2-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one belongs to a class of chemicals involved in the synthesis of compounds with potential anticancer activities. For instance, the synthesis of substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and related structures demonstrated notable anti-proliferative activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Some of these compounds showed better anti-proliferative activities than the curcumin drug. Molecular docking with active compounds against Bcl-2 protein also revealed good binding affinity, indicating potential for therapeutic applications in cancer treatment (Parveen et al., 2017).

Antimicrobial and Antifungal Activities

Derivatives of this compound class were also synthesized and evaluated for antimicrobial activity. Compounds like 3-{4-[4-dimethylamino-6-(4-methyl-2-oxo-2H-chromen-7-yloxy)-[1,3,5]triazin-2-ylamino]-phenyl}-2-phenyl-5-(4-pyridin-2-yl-piperazin-1-ylmethyl)-thiazolidin-4-one were tested against bacteria (e.g., S. aureus, B. cereus, E. coli, P. aeruginosa) and fungi (e.g., A. niger, C. albicans, A. fumigatus, A. clavatus), showing notable activity (Patel, Kumari, & Patel, 2012).

Synthesis for Antibacterial Agents

Other research synthesized and evaluated the antibacterial properties of piperazinyl oxazolidinones, where the distal nitrogen of the piperazinyl ring was substituted with a six-membered heteroaromatic ring. These compounds, including pyridine, pyridazine, and pyrimidine structural classes, showed promising activities against gram-positive pathogens, suggesting their potential as antibacterial agents (Tucker et al., 1998).

Properties

IUPAC Name

1-[2-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]-3-phenylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-16-22-10-9-19(23-16)29-18-8-5-11-24(14-18)20(27)15-25-12-13-26(21(25)28)17-6-3-2-4-7-17/h2-4,6-7,9-10,18H,5,8,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBNQPJORLJQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CN3CCN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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